3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
CAS No.: 19575-04-3
Cat. No.: VC13315601
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19575-04-3 |
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Molecular Formula | C12H9NO2 |
Molecular Weight | 199.20 g/mol |
IUPAC Name | 3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H |
Standard InChI Key | HTGZMQHTNOCVLZ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2 |
SMILES | C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |
Canonical SMILES | C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |
Introduction
Synthesis and Manufacturing
The synthesis of 3-(furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is achieved through a Claisen-Schmidt condensation between furan-2-carbaldehyde and pyridin-3-ylacetic acid under basic conditions . Sodium hydroxide or potassium carbonate serves as the base, facilitating deprotonation and subsequent aldol-like condensation. The reaction proceeds via the following generalized mechanism:
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Deprotonation: The base abstracts an α-hydrogen from pyridin-3-ylacetic acid, forming an enolate.
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Nucleophilic Attack: The enolate attacks the carbonyl carbon of furan-2-carbaldehyde.
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Elimination: A water molecule is eliminated, yielding the α,β-unsaturated ketone (propenone).
Industrial Scaling: Continuous flow reactors are employed for large-scale synthesis, optimizing temperature and residence time to achieve yields exceeding 75%. Post-synthesis purification involves recrystallization from ethanol or column chromatography using silica gel .
Key Reaction Parameters:
Parameter | Value |
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Temperature | 60–80°C |
Reaction Time | 4–6 hours |
Solvent | Methanol/Water (3:1) |
Base | NaOH (5 M) |
Structural Characterization
The molecular structure of 3-(furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is characterized by X-ray crystallography and spectroscopic methods .
Molecular Geometry
The compound crystallizes in a monoclinic system with unit cell parameters analogous to related propenones :
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Space Group:
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Unit Cell Dimensions:
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The propenone bridge adopts an E-configuration, with the furan and pyridine rings oriented trans to each other. Conjugation across the enone system results in planarity, enhancing electronic delocalization .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl):
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NMR (101 MHz, CDCl):
Infrared (IR) Spectroscopy:
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Strong absorption at (C=O stretch),
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Peaks at (C=C aromatic).
Chemical Reactivity
The compound’s reactivity is governed by its α,β-unsaturated ketone moiety and heteroaromatic rings:
Electrophilic Additions
The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine yields 3-(furan-2-yl)-1-(pyridin-3-yl)-3-(methylamino)propan-1-one .
Cycloadditions
The conjugated diene participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclohexene derivatives .
Ring Functionalization
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Furan Ring: Oxidative dearomatization with (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates dihydrofuran intermediates .
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Pyridine Ring: Electrophilic substitution at the C4 position occurs with nitrating agents ().
Applications
Medicinal Chemistry
The compound exhibits inhibitory activity against kinases and microbial pathogens. Preliminary studies suggest IC values of against Staphylococcus aureus.
Material Science
As a fluorophore, it displays aggregation-induced emission (AIE) with a quantum yield of 0.45 in the solid state, making it suitable for organic light-emitting diodes (OLEDs) .
Optical Properties:
Property | Value |
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480 nm (in CHCl) | |
350 nm |
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